molecular formula C10H14N2O2 B2475679 2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid CAS No. 1515243-89-6

2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid

Cat. No. B2475679
CAS RN: 1515243-89-6
M. Wt: 194.234
InChI Key: JYQAKKNIEBIHOL-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. It has been studied extensively for its potential use in various scientific research applications.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

2-(1-methyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid belongs to the family of heterocyclic compounds, specifically pyrazole carboxylic acid derivatives, which are significant due to their versatile synthetic applicability and biological activity. These compounds serve as scaffold structures in the synthesis of various biologically active compounds in organic chemistry. Pyrazole carboxylic acid derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these compounds and their derivatives offers a rich field of study in medicinal chemistry, with many scientists focusing on innovative methods for their synthesis and application in the development of new therapeutic agents (Cetin, 2020).

Role in Drug Metabolism and Interaction Studies

The chemical structure of this compound makes it relevant in the study of drug metabolism, particularly in understanding the role of Cytochrome P450 (CYP) enzymes in the metabolism of drugs. CYP enzymes metabolize a diverse array of drugs, leading to potential drug–drug interactions when multiple drugs are coadministered. Chemical inhibitors, including structures similar to this compound, are utilized to determine the contribution of various CYP isoforms in drug metabolism. Such studies are crucial for predicting potential drug interactions and ensuring the safe use of pharmaceuticals (Khojasteh et al., 2011).

Environmental and Health Exposure Studies

Compounds related to this compound are also studied for their environmental impact and exposure risks. For instance, research on organophosphorus and pyrethroid compounds, which are widely used insecticides and share similar structural characteristics, focuses on their potential neurotoxic effects, especially in young children. Understanding the extent of environmental exposure to these compounds is vital for public health policy and regulation. Studies involve measuring metabolites in urine samples as direct indicators of exposure and analyzing factors affecting the risk and level of exposure (Babina et al., 2012).

properties

IUPAC Name

2-(1-methylpyrazol-4-yl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12-6-7(5-11-12)8-3-2-4-9(8)10(13)14/h5-6,8-9H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQAKKNIEBIHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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